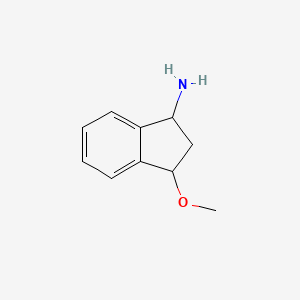

3-methoxy-2,3-dihydro-1H-inden-1-amine

Overview

Description

“3-methoxy-2,3-dihydro-1H-inden-1-amine” is a compound that belongs to the class of aminoindanes . Aminoindanes have gained popularity on the recreational drug market, particularly after the ban of mephedrone and other synthetic cathinones . They are known to exhibit excellent physiological and pharmacological activity .

Synthesis Analysis

An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamines, which includes “3-methoxy-2,3-dihydro-1H-inden-1-amine”, has been described . The compounds were synthesized from the corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields .Molecular Structure Analysis

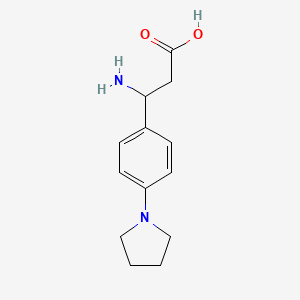

The molecular structure of “3-methoxy-2,3-dihydro-1H-inden-1-amine” can be represented by the formula C10H13NO . The InChI code for this compound is 1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9-10H,5-6,11H2,1H3 .Scientific Research Applications

- Researchers have explored the antiviral potential of this compound. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as anti-HIV-1 agents .

- The synthesis of 3-methoxy-2,3-dihydro-1H-inden-1-amine is an active area of study. Efficient procedures have been developed for its preparation, making it a valuable intermediate in organic synthesis .

- Understanding the pharmacokinetic properties, such as lipophilicity and water solubility, is crucial for drug development. Researchers assess these aspects to determine its suitability for further exploration .

Antiviral Properties

Synthetic Chemistry

Pharmacokinetics and Druglikeness

Mechanism of Action

Target of Action

3-Methoxy-2,3-dihydro-1H-inden-1-amine primarily targets the 5-HT2A receptors . These receptors are a subtype of serotonin receptors found in the central nervous system and are involved in various neurological processes, including mood regulation, cognition, and perception .

Mode of Action

The compound acts as an agonist at the 5-HT2A receptors. Upon binding to these receptors, it mimics the action of serotonin, leading to the activation of intracellular signaling pathways. This interaction results in changes in neuronal activity, which can influence mood, perception, and cognition .

Biochemical Pathways

Activation of 5-HT2A receptors by 3-methoxy-2,3-dihydro-1H-inden-1-amine triggers the phosphoinositide signaling pathway . This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to various downstream effects, including changes in gene expression and neuronal excitability .

Pharmacokinetics

The pharmacokinetics of 3-methoxy-2,3-dihydro-1H-inden-1-amine involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

At the molecular level, the activation of 5-HT2A receptors by 3-methoxy-2,3-dihydro-1H-inden-1-amine leads to increased intracellular calcium levels and activation of PKC. These changes result in altered neuronal firing patterns and neurotransmitter release. At the cellular level, this can enhance synaptic plasticity and modulate neural circuits involved in mood and cognition .

Action Environment

The efficacy and stability of 3-methoxy-2,3-dihydro-1H-inden-1-amine can be influenced by various environmental factors:

- Presence of enzymes : Enzymatic activity in the liver and other tissues can influence the metabolism and clearance of the compound, affecting its overall bioavailability and duration of action .

: Source information derived from general knowledge on indene derivatives and their pharmacological activities.

properties

IUPAC Name |

3-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-6-9(11)7-4-2-3-5-8(7)10/h2-5,9-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKSGBLLRQUWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283265 | |

| Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

78407-14-4 | |

| Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78407-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-methoxy-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3-[3-(4-methoxyphenoxy)phenyl]propanoic acid](/img/structure/B1660472.png)

![3-Amino-3-[3-(4-tert-butylphenoxy)phenyl]propanoic acid](/img/structure/B1660481.png)

![3-Amino-3-[4-[3-(dimethylamino)propoxy]phenyl]propanoic acid](/img/structure/B1660483.png)